1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Overview
Description
“1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is an intermediate of Rimegepant, which is used to prevent and treat the symptoms of migraine headaches .
Synthesis Analysis
The synthesis of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” involves several steps. The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .
Molecular Structure Analysis
The molecular structure of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is complex. It has been designed and synthesized as selective mTOR inhibitors . The most active compound in ATP binding site of SFKs was revealed through Molecular dynamics (MDs) simulation .
Chemical Reactions Analysis
The chemical reactions of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” are complex. The transformation of milrinone to 1,3-dihydro-5-methyl-6- (4-pyridinyl)-2H-imidazo [4,5-b]pyridin-2-one resulted in very potent cAMP PDE III inhibitors with in vitro activity in the nanomolar range .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” include a molecular weight of 217.27 and a melting point of 224 - 228 degrees Celsius .
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Derivatives
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts (Ghorbani‐Vaghei & Amiri, 2014).
Potential Anticancer Agents
Imidazo[4,5-b]pyridines have been explored for their potential as anticancer agents. The active imidazo[4,5-b]pyridine was shown to cause the accumulation of cells at mitosis, indicating its potential in cancer therapy (Temple et al., 1987).
Eco-friendly Synthesis
An environmentally-benign method for synthesizing 1H-imidazo[4,5-b]pyridine has been developed. This involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water, using an air oxidative cyclocondensation reaction (Kale et al., 2009).
Antimicrobial and Anticancer Activity
Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and screened for their antimicrobial and anticancer activities (Banda et al., 2016).
Spectroscopic Properties Study
The structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine] have been analyzed using various spectroscopic methods, providing insights into its physical and chemical characteristics (Vural et al., 2016).
C═O and C═C Bond-forming Reactions
A strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines using transition metal-mediated reactions has been developed. This represents an efficient approach for forming C-N, C═O, and C═C bonds (Cao et al., 2014).
Biological and Chemical Studies
Antiproliferative Activity
2-Thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity in vitro against human cancer cell lines (Liszkiewicz et al., 2003).
Potential HIV-1 Inhibitors
Certain substituted imidazo[1,2-a]pyridines have been identified as weak allosteric inhibitors of HIV-1 reverse transcriptase, showing good inhibitory activity in enzymatic and HIV anti-infectivity assays (Bode et al., 2011).
Synthesis of Novel Isomers
Research has been conducted on the synthesis of new isomers like 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, exploring their potential in medical applications such as antituberculotic activity (Bukowski & Janowiec, 1996).
Vibrational Spectra and Molecular Structure
The molecular structure and vibrational spectra of various imidazo[4,5-b]pyridine derivatives have been determined using density functional theory and X-ray data, providing valuable insights into their molecular characteristics (Lorenc et al., 2008).
Therapeutic Applications
Imidazo[1,2-a]pyridine has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other therapeutic activities (Deep et al., 2016).
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPGJEKERBHADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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